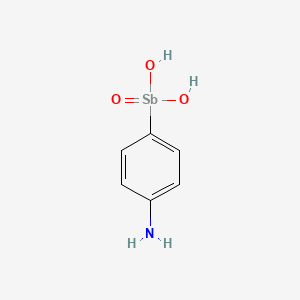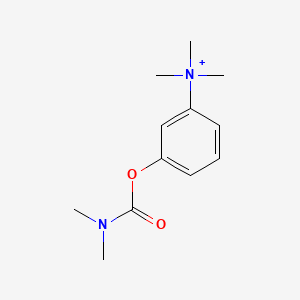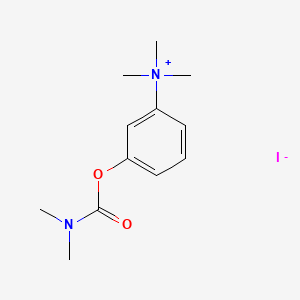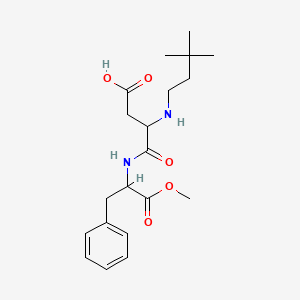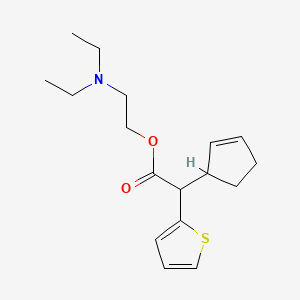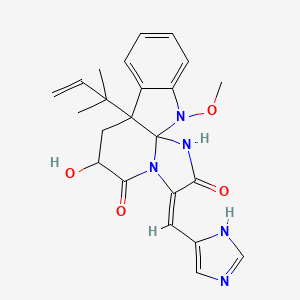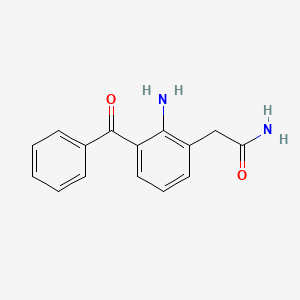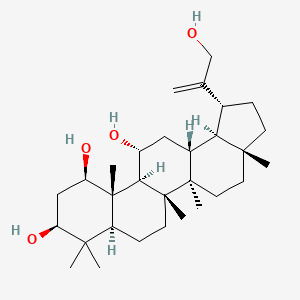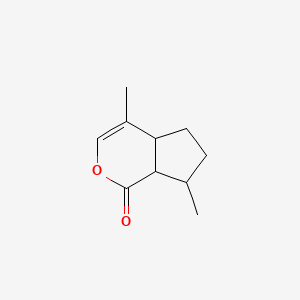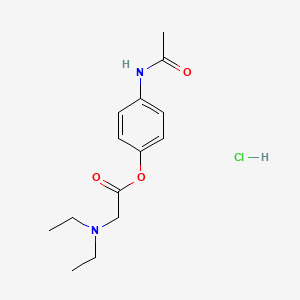
Chlorhydrate de propacetamol
Vue d'ensemble
Description
Le chlorhydrate de propacetamol est un promédicament du paracétamol (acétaminophène), conçu pour être administré par voie intraveineuse. Il est formé par l'estérification du paracétamol avec la diéthylglycine, ce qui le rend plus hydrosoluble et adapté à une utilisation intraveineuse. Ce composé est principalement utilisé pour ses propriétés analgésiques et antipyrétiques, en particulier dans les situations où l'administration orale de paracétamol n'est pas possible .
Applications De Recherche Scientifique
Propacetamol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and prodrug activation.
Biology: Investigated for its pharmacokinetics and metabolism in various biological systems.
Medicine: Widely used in clinical settings for pain and fever management, especially in postoperative care and for patients unable to take oral medications
Industry: Employed in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Propacetamol hydrochloride is a prodrug of paracetamol . Its primary targets are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation .
Mode of Action
Propacetamol is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . The reduction in prostaglandin levels leads to a decrease in the sensation of pain .
Biochemical Pathways
The action of propacetamol involves several biochemical pathways. The primary pathway is the arachidonic acid pathway , where the inhibition of COX-1 and COX-2 enzymes leads to a decrease in prostaglandin synthesis . In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine . This compound contributes to the analgesic and antipyretic properties of paracetamol .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . It is water-soluble, which aids in its absorption and distribution . The metabolism of propacetamol results in the formation of paracetamol, which is then excreted renally .
Result of Action
The result of propacetamol’s action is the relief of pain and reduction of fever . This is achieved through the inhibition of prostaglandin synthesis, which reduces the sensation of pain . Additionally, the formation of N-arachidonoylphenolamine contributes to the analgesic and antipyretic effects of the drug .
Action Environment
The action of propacetamol can be influenced by various environmental factors. For instance, the drug’s water solubility can affect its absorption and distribution . Additionally, the presence of other drugs or substances in the body can potentially impact the metabolism and excretion of propacetamol .
Analyse Biochimique
Biochemical Properties
Propacetamol Hydrochloride is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity . Therefore, in high inflammatory conditions, such as rheumatoid arthritis, these agents show limited in vivo suppression of inflammation and platelet activity .
Cellular Effects
The cellular effects of Propacetamol Hydrochloride are directly linked to the activity of paracetamol, which it is hydrolyzed to. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Molecular Mechanism
As Propacetamol Hydrochloride is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Metabolic Pathways
The metabolic pathways of Propacetamol Hydrochloride involve its hydrolysis to paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du chlorhydrate de propacetamol implique plusieurs étapes clés :
Acétylation : Le paracétamol subit une acétylation avec du chlorure de chloroacétyle dans un solvant aprotique polaire pour former l'ester chloroacétique d'acide 4-acétylamino phénylique.
Amination : L'ester est ensuite aminé avec de la diéthylamine pour produire l'ester N,N-diéthylglycine 4-acétylamino phénylique.
Traitement à l'Acide Chlorhydrique : L'acide chlorhydrique est utilisé pour ajuster le pH à 4, ce qui entraîne la formation du this compound
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais met l'accent sur l'extensibilité, la rentabilité et les considérations environnementales. Le processus implique la dissolution du this compound dans un solvant polaire et le contrôle du taux de refroidissement et de la température de croissance des grains pour former une forme cristalline spécifique. Cette méthode garantit que le composé est stable, facile à stocker et adapté à une production à grande échelle .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de propacetamol subit diverses réactions chimiques, notamment :
Hydrolyse : Il est hydrolysé dans le corps pour libérer du paracétamol.
Oxydation et Réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et Conditions Courants :
Hydrolyse : Catalysée par les estérases plasmatiques dans le corps.
Oxydation : Peut être induite en utilisant des agents oxydants comme le peroxyde d'hydrogène.
Réduction : Peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.
Principaux Produits Formés :
Hydrolyse : Produit du paracétamol et de la diéthylglycine.
Oxydation et Réduction : Généralement des sous-produits mineurs en fonction des conditions spécifiques
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'hydrolyse des esters et l'activation des promédicaments.
Biologie : Investigé pour sa pharmacocinétique et son métabolisme dans divers systèmes biologiques.
Médecine : Largement utilisé en milieu clinique pour la gestion de la douleur et de la fièvre, en particulier en soins postopératoires et pour les patients incapables de prendre des médicaments par voie orale
Industrie : Employé dans le développement de nouvelles formulations analgésiques et de systèmes d'administration de médicaments.
5. Mécanisme d'Action
Le this compound est hydrolysé en paracétamol dans le corps. Le paracétamol exerce ses effets en inhibant la synthèse des prostaglandines, qui sont impliquées dans les voies de la douleur et de la fièvre. Cette inhibition est obtenue par la suppression des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. De plus, le mécanisme du paracétamol implique des effets sur le système nerveux central, y compris la voie neuronale descendante sérotoninergique, la voie L-arginine/oxyde nitrique et le système cannabinoïde .
Composés Similaires :
Paracétamol (Acétaminophène) : Le composé parent du this compound, largement utilisé comme analgésique et antipyrétique.
Phénacétine : Un analgésique plus ancien lié au paracétamol mais moins utilisé en raison de problèmes de sécurité.
Néfopam : Un autre analgésique non opioïde avec un mécanisme d'action différent.
Unicité du this compound : Le principal avantage du this compound est sa solubilité dans l'eau, ce qui le rend adapté à l'administration intraveineuse. Cela permet une action rapide, ce qui est particulièrement avantageux en milieu clinique où un soulagement immédiat de la douleur et de la fièvre est nécessaire .
Comparaison Avec Des Composés Similaires
Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.
Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.
Nefopam: Another non-opioid analgesic with a different mechanism of action.
Uniqueness of Propacetamol Hydrochloride: Propacetamol hydrochloride’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

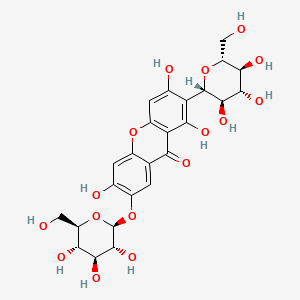
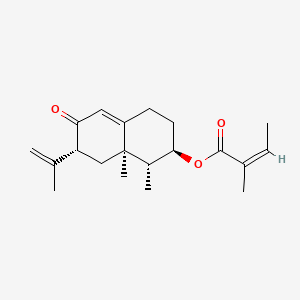
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)
